molecular formula C18H22N2O4 B3825313 ethyl N-[2-methyl-1-(naphthalen-1-ylcarbamoyloxy)propan-2-yl]carbamate

ethyl N-[2-methyl-1-(naphthalen-1-ylcarbamoyloxy)propan-2-yl]carbamate

Cat. No.: B3825313
M. Wt: 330.4 g/mol
InChI Key: MCKHBYVWGYTNQF-UHFFFAOYSA-N
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Description

Ethyl N-[2-methyl-1-(naphthalen-1-ylcarbamoyloxy)propan-2-yl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthalene ring, a carbamate group, and an ethyl ester. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[2-methyl-1-(naphthalen-1-ylcarbamoyloxy)propan-2-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Naphthalen-1-ylcarbamoyl Intermediate: This step involves the reaction of naphthalene with a suitable carbamoyl chloride in the presence of a base such as triethylamine.

    Introduction of the 2-Methyl-1-propan-2-yl Group: The intermediate is then reacted with 2-methyl-1-propan-2-ol under acidic conditions to form the desired carbamate.

    Esterification: The final step involves the esterification of the carbamate with ethyl alcohol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[2-methyl-1-(naphthalen-1-ylcarbamoyloxy)propan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted carbamates with different nucleophilic groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl N-[2-methyl-1-(naphthalen-1-ylcarbamoyloxy)propan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the naphthalene ring and carbamate group allows the compound to interact with hydrophobic and polar regions of the target molecules, leading to changes in their conformation and function.

Comparison with Similar Compounds

Ethyl N-[2-methyl-1-(naphthalen-1-ylcarbamoyloxy)propan-2-yl]carbamate can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

ethyl N-[2-methyl-1-(naphthalen-1-ylcarbamoyloxy)propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-4-23-17(22)20-18(2,3)12-24-16(21)19-15-11-7-9-13-8-5-6-10-14(13)15/h5-11H,4,12H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKHBYVWGYTNQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C)(C)COC(=O)NC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl N-[2-methyl-1-(naphthalen-1-ylcarbamoyloxy)propan-2-yl]carbamate
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ethyl N-[2-methyl-1-(naphthalen-1-ylcarbamoyloxy)propan-2-yl]carbamate
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ethyl N-[2-methyl-1-(naphthalen-1-ylcarbamoyloxy)propan-2-yl]carbamate
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ethyl N-[2-methyl-1-(naphthalen-1-ylcarbamoyloxy)propan-2-yl]carbamate
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ethyl N-[2-methyl-1-(naphthalen-1-ylcarbamoyloxy)propan-2-yl]carbamate

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